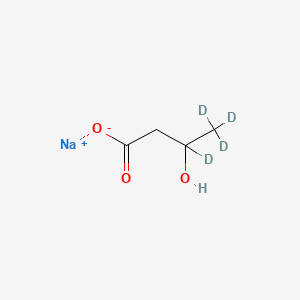

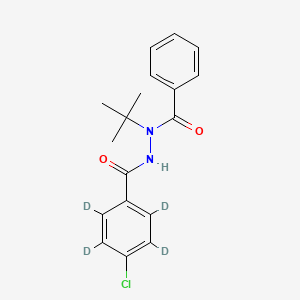

Halofenozide-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Halofenozide-d4 is a labeled analogue of Halofenozide, a dibenzoylhydrazine-based pesticide. It is an ecdysteroid agonist used primarily for controlling white grubs. The compound functions by interfering with the normal growth and development of insects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Halofenozide-d4 can be synthesized from tert-butylhydrazine hydrochloride and the corresponding substituent benzoyl chloride using Schotten-Baumann conditions . The presence of the bulky tert-butyl group on the hydrazine allows the acid chlorides to be reacted in a sequential and highly regio-specific manner .

Industrial Production Methods

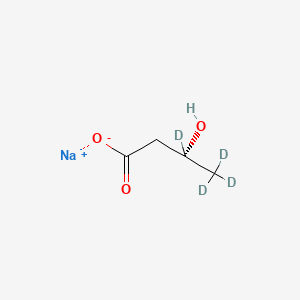

The industrial production of this compound involves the use of stable isotope labeling techniques. This allows researchers to study metabolic pathways in vivo in a safe manner.

Analyse Des Réactions Chimiques

Types of Reactions

Halofenozide-d4 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols.

Applications De Recherche Scientifique

Halofenozide-d4 has a wide range of scientific research applications, including:

Mécanisme D'action

Halofenozide-d4 functions as an ecdysteroid agonist, mimicking the actions of the insect molting hormone, 20-hydroxyecdysone. It binds directly to the binding sites of 20-hydroxyecdysone and acts as a full agonist at that site. This induces premature apolysis, causing larvae to stop feeding and initiate molting prematurely. The larvae then exhibit symptoms of hyperecdysonism, such as slipping their old head capsules and failing to complete ecdysis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tebufenozide: Another dibenzoylhydrazine-based pesticide with similar insecticidal properties.

Methoxyfenozide: Exhibits high insecticide efficacy and selectivity against Lepidoptera.

Chromafenozide: A non-steroidal ecdysone agonist developed as an insecticide against Lepidoptera.

Uniqueness

Halofenozide-d4 is unique due to its stable isotope labeling, which allows for detailed metabolic studies. Its specific action as an ecdysteroid agonist makes it highly effective in controlling insect populations by disrupting their growth and development.

Propriétés

IUPAC Name |

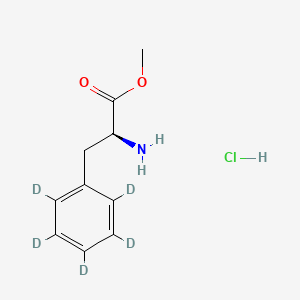

N'-benzoyl-N'-tert-butyl-4-chloro-2,3,5,6-tetradeuteriobenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c1-18(2,3)21(17(23)14-7-5-4-6-8-14)20-16(22)13-9-11-15(19)12-10-13/h4-12H,1-3H3,(H,20,22)/i9D,10D,11D,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKHSLKYRMDDNQ-IRYCTXJYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)NN(C(=O)C2=CC=CC=C2)C(C)(C)C)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.